molecular formula C6H11NO B1668282 Caprolactam CAS No. 105-60-2

Caprolactam

Cat. No. B1668282
CAS RN: 105-60-2
M. Wt: 113.16 g/mol
InChI Key: JBKVHLHDHHXQEQ-UHFFFAOYSA-N
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Description

Caprolactam (CPL) is an organic compound with the formula (CH2)5C(O)NH . This colourless solid is a lactam (a cyclic amide) of caproic acid . It is used in the manufacture of synthetic fibers . The global demand for this compound is approximately five million tons per year, and the vast majority is used to make Nylon 6 filament, fiber, and plastics .


Synthesis Analysis

Caprolactam was first described in the late 1800s when it was prepared by the cyclization of ε-aminocaproic acid, the product of the hydrolysis of caprolactam . It was estimated that 90% of all caprolactam is synthesized from cyclohexanone, which is first converted to its oxime . Treatment of this oxime with acid induces the Beckmann rearrangement to give caprolactam . The other major industrial route involves the formation of the oxime from cyclohexane using nitrosyl chloride, and this method accounts for 10% of world production .


Molecular Structure Analysis

The molecular structure of Caprolactam is characterized by a cyclic amide moiety . The X-ray crystal structures of Caprolactam have been studied .


Chemical Reactions Analysis

Pyrrolidones and caprolactams display reactivities comparable to other secondary and tertiary amides . Like other amides, pyrrolidones and caprolactams are susceptible to hydrolysis, particularly at elevated temperature and extremes of pH . Topics covered are N-, O-, and α-C-alkylation, hydrolysis, reactions with organometallics, reduction, oxidation, and ring-opening polymerization .


Physical And Chemical Properties Analysis

Caprolactam is a white, crystalline solid or flakes with an unpleasant odor . It has a molecular weight of 113.2, a boiling point of 515°F, a melting point of 156°F, and a specific gravity of 1.01 . The physical properties of lactams are dominated by the strong dipole moments and hydrogen bonding of their amide bonds .

Safety And Hazards

Caprolactam may result in irritation and burning of the eyes, nose, throat, and skin in humans . Headaches, malaise, confusion, and nervous irritation have been observed in workers exposed to caprolactam by inhalation . It is harmful in contact with skin, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is fatal if inhaled .

Future Directions

The global caprolactam market is projected to record a CAGR of more than 3% during the forecast period . The market is expected to be valued at US$15.0 billion in 2022 and is likely to reach US$21.9 billion by 2032 . One of the primary drivers of this growth is the escalating demand for nylon clothing, particularly within the sports industry .

properties

IUPAC Name

azepan-2-one
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InChI

InChI=1S/C6H11NO/c8-6-4-2-1-3-5-7-6/h1-5H2,(H,7,8)
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InChI Key

JBKVHLHDHHXQEQ-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(=O)NCC1
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Molecular Formula

C6H11NO
Record name CAPROLACTAM
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Related CAS

9012-16-2
Record name 2H-Azepin-2-one, hexahydro-, homopolymer
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DSSTOX Substance ID

DTXSID4020240
Record name Caprolactam
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Molecular Weight

113.16 g/mol
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Physical Description

Caprolactam is a clear to milky white-colored solution with a mild, disagreeable odor. Contact may cause slight irritation to skin, eyes, and mucous membranes. May be mildly toxic by ingestion. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. As a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. Used to make other chemicals., Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Pellets or Large Crystals, Other Solid, White, crystalline solid or flakes with an unpleasant odor; Note: Significant vapor concentrations would be expected only at elevated temperatures; [NIOSH], WHITE HYGROSCOPIC CRYSTALS OR FLAKES., Yellowish solid; Amine, spicy aroma, Clear to milky white-colored solution with a mild, disagreeable odor., White, crystalline solid or flakes with an unpleasant odor. [Note: Significant vapor concentrations would be expected only at elevated temperatures.]
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Boiling Point

512.4 °F at 760 mmHg (NTP, 1992), 270 °C, BP: 180 °C @ 50 mm Hg, 267 °C, 515 °F
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Flash Point

257 °F (NTP, 1992), 110 °C, 125 °C o.c., 282 °F
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Solubility

greater than or equal to 100 mg/mL at 68.9 °F (NTP, 1992), Soluble in chlorinated solvents, petroleum distillate, and cyclohexene., Freely sol in methanol, ethanol,tetrahydrofurfuryl alc; ether, dimethylformamide, sol in chlorinated hydrocarbons, cyclohexene, petroleum fractions, Soluble in benzene, ethanol, and chloroform, In water, 5.25X10+6 mg/l @ 25 °C., Solubility in water: good, Soluble in water, Soluble (in ethanol), 53%
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Density

1.02 at 170.6 °F (USCG, 1999) - Denser than water; will sink, Specific gravity: 1.02 at 75 °C/4 °C (liq), Density: 1.05 @ 25 °C/4 °C /70% aq soln/, Relative density (water = 1): 1.02, 1.02, 1.01
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Vapor Density

3.91 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.91 (air=1), Relative vapor density (air = 1): 3.91, 3.91
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Vapor Pressure

0.001 mmHg at 68 °F ; 3 mmHg at 212 °F (NTP, 1992), 0.0019 [mmHg], Vapor pressure: 6 mm Hg @ 120 °C, 1.9X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.26, 0.00000008 mmHg
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Impurities

Moisture-0.10% max; iron (as Fe) 0.5 ppm max; volatile bases (as ammonia 5 ppm max; cyclohexanone oxime 10 ppm max
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Product Name

Caprolactam

Color/Form

Hygroscopic leaflets from petroleum ether, White, crystalline solid or flakes ... [Note: Significant vapor concentrations would be expected only at elevated temperatures]., White flakes or fused

CAS RN

105-60-2
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Melting Point

156 °F (NTP, 1992), 69.3 °C, 70 °C, 156 °F
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Synthesis routes and methods I

Procedure details

According to the present invention, the oxime that is the substrate can be put into a prescribed high-temperature high-pressure state within a short time, and hence hydrolysis of the oxime can be suppressed, and moreover by making an acid be present in the reaction zone, the lactam can be produced efficiently. Note, however, that a small amount of an amino acid may also be produced through the present reaction. For example, in the case of synthesizing ε-caprolactam from cyclohexanone oxime by reacting for 0.728 seconds under a high temperature of 375° C. and high pressure of 40 MPa, in the case that hydrochloric acid was made to be present at a concentration of 1.4 mol % relative to the reaction substrate, an ε-caprolactam yield of 96.2% and a 6-aminocaproic acid yield of 3.5% were obtained. In the case that such an acid was not present, the ε-caprolactam yield was 41.4% and the 6-aminocaproic acid yield was 0.3%. Conversion of 6-aminocaproic acid into ε-caprolactam is relatively easy, and this reaction also proceeds readily in high-temperature high-pressure water. In the above two reactions, only a very small amount of the hydrolysis product cyclohexanone was detected.
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Yield
96.2%
Yield
3.5%

Synthesis routes and methods II

Procedure details

Thereafter, 2,200 g/hour of 9.86% strength by weight methanolic methyl 5-formylvalerate solution and 800 ml/hour (488 g/hour) of liquid ammonia were pumped through the reactor from below, while hydrogen was passed through simultaneously, at 80° C. and under 102 bar. The reaction mixture passed from the top of the reactor via a condenser into a separator, from which 2,596 g/hour of product mixture (regulated via the level control) and 207 l/hour of waste gas were removed. According to quantitative gas chromatographic analysis, the discharge of the mixture contained 7.57% of methyl 6-aminocaproate and 0.22% of caprolactam, corresponding to yields of 90.0% of methyl 6-aminocaproate and 3.3% of caprolactam, percentages being based on the completely converted methyl 5-formylvalerate.
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3.3%

Synthesis routes and methods III

Procedure details

ε-Caprolactam is a precursor for the preparation of Nylon-6. Nylon-6 was first made in 1899 by heating 6-aminohexanoic acid. Commercially feasible synthesis from ε-caprolactam (CL) was discovered by Paul Schlack at I. G. Farbenindustrie in 1938. Currently, approximately 95 wt % of the world's ε-caprolactam is produced from cyclohexanone oxime via the Beckmann rearrangement. The starting material for cyclohexanone can be cyclohexane, phenol, or benzene. Then, through a series of reductions and/or oxidations, cyclohexanone is formed. The latter is then reacted with a hydroxylamine salt, usually the sulfate, to form the oxime and ammonium sulfate. The oxime is rearranged in concentrated sulfuiric acid, and the resulting lactam sulfate salt is neutralized with ammonia to form ε-caprolactam and more ammonium sulfate. Subsequently, pure ε-caprolactam is obtained by a number of separation and purification steps. Currently, this process is extremely capital intensive and generates large quantities of waste.
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Nylon-6
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Nylon-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Caprolactam
Reactant of Route 2
Caprolactam
Reactant of Route 3
Caprolactam
Reactant of Route 4
Caprolactam
Reactant of Route 5
Caprolactam
Reactant of Route 6
Caprolactam

Citations

For This Compound
50,600
Citations
R Kumar, S Shah, P Paramita Das… - Catalysis …, 2019 - Taylor & Francis
… for developing alternative industrial route for production of caprolactam. … with caprolactam which can easily hydrolyzed to 2 equivalent caprolactam) or overall 98% isolated caprolactam …
Number of citations: 29 www.tandfonline.com
H Ichihashi, H Sato - Applied Catalysis A: General, 2001 - Elsevier
… commercial processes for caprolactam production are based on benzene or toluene. Caprolactam is … As the profitability of caprolactam production strongly depends upon the amounts of …
Number of citations: 169 www.sciencedirect.com
RE Benson, TL Cairns - Journal of the American Chemical Society, 1948 - ACS Publications
… This paper reports the resultsof a general investigation of the chemistry of caprolactam with emphasis on the O-alkyl imino ethers and their reactions, and on nitrogen-substituted …
Number of citations: 230 pubs.acs.org
T Buntara, S Noel, PH Phua… - Angewandte …, 2011 - Wiley Online Library
… on the conversion of HMF into caprolactam, the monomer for nylon-… The conversion of caprolactone into caprolactam by the … be too expensive for a bulk caprolactam process. Herein, we …
Number of citations: 515 onlinelibrary.wiley.com
G Dahlhoff, JPM Niederer, WF Hoelderich - Catalysis Reviews, 2001 - Taylor & Francis
The production of the nylon precursor ϵ-caprolactam via the Beckmann rearrangement is one of the large industrial processes worldwide. In this work, the state-of-the-art processes are …
Number of citations: 201 www.tandfonline.com
R Beerthuis, G Rothenberg, NR Shiju - Green Chemistry, 2015 - pubs.rsc.org
The majority of bulk chemicals are derived from crude oil, but the move to biorenewable resources is gaining both societal and commercial interest. Reviewing this transition, we first …
Number of citations: 281 pubs.rsc.org
A Usuki, M Kawasumi, Y Kojima, A Okada… - Journal of Materials …, 1993 - cambridge.org
… ∊-caprolactam at 25 C. The montmorillonites intercalated with both ω-amino acid and ∊-caprolactam … layers and ∊-caprolactam molecules filled the space between them. When the ∊-…
Number of citations: 317 www.cambridge.org
F Meeussen, E Nies, H Berghmans, S Verbrugghe… - Polymer, 2000 - Elsevier
The solution behaviour of the system poly(N-vinyl caprolactam)/water has been studied. Experiments and theoretical calculations indicate a typical Flory–Huggins (Type I) demixing …
Number of citations: 304 www.sciencedirect.com
JM Thomas, R Raja - … of the National Academy of Sciences, 2005 - National Acad Sciences
… producing its precursor, ε-caprolactam, from cyclohexanone. It … -free process of producing ε-caprolactam using a family of … convert cyclohexanone to ε-caprolactam with selectivities in the …
Number of citations: 157 www.pnas.org
S Raoufmoghaddam, MTM Rood, FKW Buijze… - …, 2014 - Wiley Online Library
… to the important polymer precursor ε‐caprolactam is reported. The bio‐… are ultimately converted into ε‐caprolactam via a rhodium‐… A promising yield of caprolactam of about 90 % can be …

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